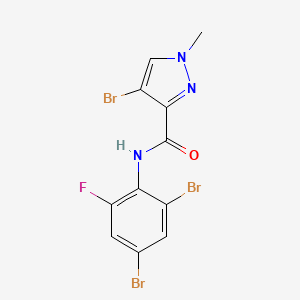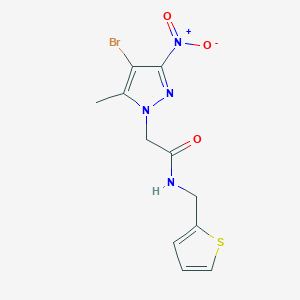![molecular formula C20H14Cl2N2O3 B3436817 N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B3436817.png)
N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide
Übersicht
Beschreibung
N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide, also known as DASAF, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications. In
Wirkmechanismus
The mechanism of action of N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cell survival, proliferation, and growth. N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide inhibits this pathway by preventing the phosphorylation of Akt, which in turn leads to the inhibition of mTOR.
Biochemical and Physiological Effects:
N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Additionally, N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide in lab experiments is its high potency. N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide has been found to exhibit anti-cancer properties at very low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of using N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide. One of the areas of interest is the development of N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide as a potential therapeutic agent for cancer treatment. Further studies are needed to determine the efficacy and safety of N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide in preclinical and clinical trials. Another area of interest is the exploration of the anti-inflammatory properties of N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide for the treatment of inflammatory diseases. Additionally, the development of novel analogs of N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide with improved solubility and potency is an area of active research.
Wissenschaftliche Forschungsanwendungen
N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide is in the field of cancer research. Studies have shown that N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide exhibits anti-cancer properties by inducing apoptosis in cancer cells. N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide has also been found to inhibit the growth of cancer cells by blocking the cell cycle progression.
Eigenschaften
IUPAC Name |
N-[3-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O3/c21-14-8-6-13(17(22)11-14)7-9-19(25)23-15-3-1-4-16(12-15)24-20(26)18-5-2-10-27-18/h1-12H,(H,23,25)(H,24,26)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORISESEFSJSNG-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3436744.png)
![methyl 5-[(diethylamino)carbonyl]-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3436755.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3436766.png)
![2-{[2-(benzylsulfonyl)ethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B3436770.png)

![N-{4-[(2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3436785.png)
![N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3436797.png)
![2-[4-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)-1-piperazinyl]ethanol](/img/structure/B3436800.png)
![6-benzoyl-2-(2-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3436806.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide](/img/structure/B3436824.png)
![3-(6-benzoyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B3436826.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-3,4-dimethoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3436838.png)